molecular formula C18H26FN3O3 B14599307 1-[2-(4-Fluorophenyl)nonyl]imidazole;nitric acid CAS No. 58831-03-1

1-[2-(4-Fluorophenyl)nonyl]imidazole;nitric acid

Cat. No.: B14599307
CAS No.: 58831-03-1
M. Wt: 351.4 g/mol
InChI Key: LJNBWJRWJDMRHN-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenyl)nonyl]imidazole;nitric acid is a compound that combines the structural features of an imidazole ring with a fluorophenyl group and a nonyl chain. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the imidazole ring, a common motif in many biologically active molecules, and the fluorophenyl group, known for its electron-withdrawing properties, make this compound a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Fluorophenyl)nonyl]imidazole typically involves the following steps:

Industrial Production Methods

Industrial production of 1-[2-(4-Fluorophenyl)nonyl]imidazole may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Fluorophenyl)nonyl]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, alkyl halides

Major Products Formed

    Oxidation: Imidazole N-oxides

    Reduction: Reduced imidazole derivatives

    Substitution: Substituted fluorophenyl derivatives

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluorophenyl)nonyl]imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity through hydrophobic interactions and electron-withdrawing effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-Fluorophenyl)nonyl]imidazole is unique due to the combination of the imidazole ring, fluorophenyl group, and nonyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

58831-03-1

Molecular Formula

C18H26FN3O3

Molecular Weight

351.4 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)nonyl]imidazole;nitric acid

InChI

InChI=1S/C18H25FN2.HNO3/c1-2-3-4-5-6-7-17(14-21-13-12-20-15-21)16-8-10-18(19)11-9-16;2-1(3)4/h8-13,15,17H,2-7,14H2,1H3;(H,2,3,4)

InChI Key

LJNBWJRWJDMRHN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CN1C=CN=C1)C2=CC=C(C=C2)F.[N+](=O)(O)[O-]

Origin of Product

United States

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